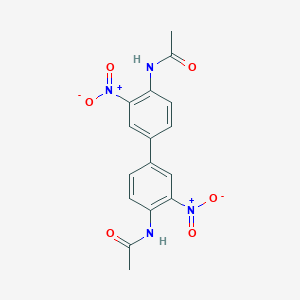

Diacetyl-3,3'-dinitrobenzidine

Descripción general

Descripción

Métodos De Preparación

The synthesis of Diacetyl-3,3’-dinitrobenzidine typically involves the nitration of N,N’-diacetylbenzidine. The process begins with the acetylation of benzidine using acetic anhydride to produce N,N’-diacetylbenzidine. This intermediate is then subjected to aromatic nitration using nitric acid to yield 3,3’-dinitro-N,N’-diacetylbenzidine. Finally, the protective acetyl groups are hydrolyzed to obtain Diacetyl-3,3’-dinitrobenzidine .

Análisis De Reacciones Químicas

Diacetyl-3,3’-dinitrobenzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 3,3’-diaminobenzidine.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Diacetyl-3,3’-dinitrobenzidine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Biology: The compound is utilized in biochemical research, particularly in studies involving enzyme reactions and protein interactions.

Medicine: While not used directly in therapeutic applications, it serves as a research tool in the development of new drugs and medical treatments.

Industry: Diacetyl-3,3’-dinitrobenzidine is employed in the production of polymers and other industrial materials

Mecanismo De Acción

The mechanism of action of Diacetyl-3,3’-dinitrobenzidine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical reactions. These reactions can affect enzyme activity, protein interactions, and other cellular processes .

Comparación Con Compuestos Similares

Diacetyl-3,3’-dinitrobenzidine is similar to other nitrobenzidine compounds, such as 3,3’-dinitrobenzidine and 3,3’-diaminobenzidine. its unique acetyl groups provide distinct chemical properties and reactivity. Compared to 3,3’-dinitrobenzidine, Diacetyl-3,3’-dinitrobenzidine has additional acetyl groups that can be hydrolyzed, offering more versatility in chemical synthesis .

Similar compounds include:

- 3,3’-dinitrobenzidine

- 3,3’-diaminobenzidine

- N,N’-diacetylbenzidine

Actividad Biológica

Diacetyl-3,3'-dinitrobenzidine (DADNB) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of its toxicity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of DADNB, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organic compound characterized by its dinitrobenzidine structure with acetyl groups. Its chemical formula is C10H8N4O4, and it is classified as a nitroaromatic compound. The presence of nitro groups contributes to its reactivity and potential biological effects.

The biological activity of DADNB can be attributed to several mechanisms:

- Cytotoxicity : DADNB has been shown to induce cytotoxic effects in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

- Enzyme Inhibition : Studies indicate that DADNB may inhibit certain enzymes involved in cellular metabolism. This inhibition can disrupt normal cellular functions and lead to apoptosis in sensitive cell types .

- DNA Interaction : DADNB has been reported to interact with DNA, potentially causing mutagenic effects. This interaction is primarily through the formation of adducts that can interfere with DNA replication and transcription .

Toxicological Effects

The toxicity profile of DADNB has been investigated in several studies:

- Respiratory Effects : Exposure to DADNB has been linked to respiratory impairments. Similar compounds have shown associations with conditions such as bronchiolitis obliterans, indicating that DADNB may pose similar risks .

- Neurotoxicity : Research has suggested that DADNB could exacerbate neurodegenerative conditions by influencing amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology .

Case Studies

- Occupational Exposure : A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted the respiratory risks associated with diacetyl exposure, which shares structural similarities with DADNB. The findings indicated a significant correlation between exposure levels and reduced lung function among workers in flavoring industries .

- Cell Line Studies : In vitro studies using human lung epithelial cells demonstrated that exposure to DADNB resulted in increased levels of ROS and subsequent cell death. These findings underscore the potential hazards associated with this compound, particularly in occupational settings where inhalation exposure may occur.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFDUXNDMUMYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403553 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-90-1 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.